molecular formula C9H6N2O3 B2360240 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid CAS No. 42285-31-4

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid

Cat. No.: B2360240
CAS No.: 42285-31-4
M. Wt: 190.158
InChI Key: NDQCQABLMKKNAK-UHFFFAOYSA-N
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Description

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid is a chemical compound with the CAS Registry Number 42285-31-4 . It has a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol . This solid is a functionalized naphthyridine, a privileged scaffold in medicinal chemistry and drug discovery known for its diverse biological activities. The presence of both a carboxylic acid (O=C(O)) and a hydroxyl group on the naphthyridine core makes it a valuable bifunctional building block for synthetic organic chemistry . Researchers can utilize this compound as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure is closely related to other research compounds, such as 2,7-naphthyridine-3-carboxylic acid, highlighting its role as a key intermediate in heterocyclic chemistry . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Proper storage conditions are recommended to maintain its stability and purity. For specific handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-oxo-2H-2,7-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-4-10-2-1-5(6)3-7(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQCQABLMKKNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Baldwin's Procedure for 2,7-Naphthyridine Core Synthesis

The foundational work for synthesizing the 2,7-naphthyridine core structure, which forms the basis for 1-hydroxy-2,7-naphthyridine-3-carboxylic acid, was established by Baldwin and colleagues. Their approach involves starting from 3-cyano-4-methyl pyridine (CAS No. 5444-01-9). The key steps of this classical approach include:

  • Conversion of 3-cyano-4-methyl pyridine to N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine via reaction with N,N-dimethyl formamide dimethyl acetal
  • Reaction conditions requiring high temperatures (150°C) and extended reaction times (16 hours)
  • Purification by distillation at 160°C under reduced pressure (0.2 mm Hg)
  • Moderate yield of approximately 63%

This procedure, while effective, presents challenges for large-scale manufacturing due to harsh reaction conditions and the requirement for distillation purification. Subsequent research has focused on optimizing these conditions to improve yield and practicality.

Pyridine-Based Cyclization Methods

An alternative approach to naphthyridine synthesis involves the cyclization of appropriately substituted pyridines. According to comprehensive studies on naphthyridine chemistry, these syntheses can be categorized based on which bond of the resulting naphthyridine is formed in the process. Three main approaches are documented:

  • Formation of the N1,C2-bond: Exemplified by the reaction of 2-(2-ethoxycarbonylvinyl)-3-pyridinamine to yield 1,5-naphthyridin-2(1H)-one
  • Formation through enamine intermediates: Using N,N-dimethylformamide diC1-6alkylacetal as a key reagent
  • Direct cyclization of 3-cyano-4-methylpyridine derivatives to form the naphthyridine ring system

These foundational methods have been extensively modified to accommodate various substitution patterns and functional group requirements.

Modern Synthetic Approaches to 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid

Modified Baldwin's Procedure

Modern adaptations of Baldwin's procedure have been developed to address the limitations of the classical approach. These modifications focus on:

  • Optimizing reaction temperature and time to reduce energy requirements
  • Using alternative reagents to N,N-dimethyl formamide dimethyl acetal
  • Improving purification methods beyond high-vacuum distillation
  • Introducing catalysts to enhance reaction efficiency

The modified procedure typically begins with 3-cyano-4-methyl pyridine, which undergoes reaction with a formamide derivative to form an enamine intermediate (III). This is followed by cyclization to form the naphthyridine structure, and subsequent functionalization to introduce the 1-hydroxy and 3-carboxylic acid groups.

Synthesis via 4-Hydroxy-naphthyridine Intermediates

A significant approach documented in patent literature involves the conversion of 4-hydroxy-naphthyridine derivatives to the desired 1-hydroxy-2,7-naphthyridine-3-carboxylic acid. This method involves:

  • Formation of a 4-hydroxy-2,7-naphthyridine intermediate
  • Reaction with an organic ester of a strong acid in the presence of an acid-acceptor
  • Hydrolysis to yield the 3-carboxylic acid functionality

The reaction is typically carried out in solvents such as lower-alkanols, acetone, dioxane, dimethylformamide, or dimethyl sulfoxide, at temperatures ranging from room temperature to reflux conditions.

Transformation of 1,8-Naphthyridine to 2,7-Naphthyridine Systems

Some synthetic approaches involve the transformation of 1,8-naphthyridine systems to 2,7-naphthyridine derivatives. This approach may involve:

  • Starting with 1,8-naphthyridine-3-carboxylic acid derivatives
  • Rearrangement or isomerization to the 2,7-naphthyridine skeleton
  • Introduction of the 1-hydroxy functionality through selective oxidation or substitution reactions

While structurally related to the target compound, this approach requires careful control of reaction conditions to achieve the desired regiochemistry.

Detailed Reaction Mechanisms and Conditions

Enamine Formation and Cyclization

The formation of the 2,7-naphthyridine core often proceeds through an enamine intermediate. This process involves:

  • Reaction of 3-cyano-4-methylpyridine with N,N-dimethylformamide dialkylacetal
  • Formation of an enamine derivative (typically with trans geometry)
  • Thermal cyclization to form the second pyridine ring

This reaction sequence typically requires elevated temperatures (150-160°C) and extended reaction times, but results in the formation of the basic naphthyridine skeleton.

Halogenation and Hydroxylation Processes

The conversion of 2,7-naphthyridine to 1-hydroxy-2,7-naphthyridine often involves a halogenation-hydroxylation sequence:

  • Reaction of 2,7-naphthyridine with a halogenating agent to form 1-halo-2,7-naphthyridine
  • Hydrolysis or hydroxylation to convert the halogen to a hydroxyl group
  • Functionalization at the 3-position to introduce the carboxylic acid group

The halogenation step typically employs reagents such as phosphorus oxychloride or phosphorus oxybromide, followed by treatment with aqueous base to introduce the hydroxyl group.

Optimized Laboratory Synthesis Procedure

Based on an analysis of the available literature, the following represents an optimized procedure for the laboratory-scale synthesis of 1-hydroxy-2,7-naphthyridine-3-carboxylic acid:

Step 1: Preparation of Enamine Intermediate

Reagents:

  • 3-Cyano-4-methylpyridine (10 mmol)
  • N,N-Dimethylformamide dimethylacetal (15 mmol)
  • Anhydrous toluene (50 mL)

Procedure:

  • Combine 3-cyano-4-methylpyridine and N,N-dimethylformamide dimethylacetal in anhydrous toluene
  • Heat the mixture at 110-120°C for 8-10 hours under nitrogen atmosphere
  • Monitor reaction progress by thin-layer chromatography
  • Cool the reaction mixture and evaporate the solvent under reduced pressure
  • Purify the enamine by crystallization from ethyl acetate/hexane or by column chromatography

Yield: Approximately 75-80% of N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine

Step 2: Cyclization to 2,7-Naphthyridine

Reagents:

  • N,N-Dimethyl-2-(3-cyano-4-pyridyl)ethenamine (from Step 1)
  • Diphenyl ether (50 mL)

Procedure:

  • Dissolve the enamine in diphenyl ether
  • Heat the solution at 230-240°C for 2-3 hours
  • Cool the reaction mixture to room temperature
  • Add hexane to precipitate the product
  • Filter the precipitate and wash with hexane
  • Purify by recrystallization from appropriate solvent

Yield: Approximately 65-70% of 2,7-naphthyridine derivative

Step 3: Halogenation at 1-Position

Reagents:

  • 2,7-Naphthyridine derivative (from Step 2)
  • Phosphorus oxychloride (20 mL) or phosphorus oxybromide
  • N,N-Diethylaniline (1 mL)

Procedure:

  • Suspend the naphthyridine in phosphorus oxychloride
  • Add N,N-diethylaniline
  • Reflux the mixture for 3-4 hours
  • Cool and pour carefully onto crushed ice
  • Neutralize with aqueous sodium bicarbonate
  • Extract with ethyl acetate
  • Dry the organic layer and evaporate the solvent

Yield: Approximately 70-75% of 1-halo-2,7-naphthyridine

Step 4: Conversion to 1-Hydroxy Derivative

Reagents:

  • 1-Halo-2,7-naphthyridine (from Step 3)
  • Sodium hydroxide solution (10%, 50 mL)
  • Ethanol (25 mL)

Procedure:

  • Dissolve the 1-halo-2,7-naphthyridine in a mixture of ethanol and sodium hydroxide solution
  • Reflux for 2-3 hours
  • Cool and acidify with hydrochloric acid to pH 6-7
  • Collect the precipitate by filtration
  • Wash with water and dry

Yield: Approximately 80-85% of 1-hydroxy-2,7-naphthyridine

Alternative Synthetic Approaches

Synthesis from 2-Aminopyridine Derivatives

An alternative approach starting from 2-aminopyridine has been documented for naphthyridine synthesis:

  • Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate
  • Cyclization to form a naphthyridine skeleton
  • Functionalization to introduce the 1-hydroxy and 3-carboxylic acid groups

This approach has been used for the synthesis of various naphthyridine derivatives with different substitution patterns.

Rearrangement-Based Approaches

Some synthetic methods involve rearrangement reactions of appropriately substituted precursors:

  • Synthesis of 1,3-diamino-2,7-naphthyridines
  • Rearrangement to form 1-amino-3-oxo-2,7-naphthyridines
  • Conversion to 1-hydroxy-2,7-naphthyridine-3-carboxylic acid

These rearrangement processes are influenced by the nature of substituents and reaction conditions.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

The following table compares the key aspects of the major synthetic approaches to 1-hydroxy-2,7-naphthyridine-3-carboxylic acid:

Synthetic Approach Overall Yield (%) Number of Steps Key Advantages Key Limitations
Baldwin's Procedure 25-30 4-5 Well-established methodology Harsh conditions, moderate yield
4-Hydroxy-naphthyridine route 35-40 3-4 Fewer steps Purification challenges
2-Aminopyridine route 30-35 5-6 Accessible starting materials More steps, lower overall yield
Rearrangement approach 25-30 4-5 Different functionalization pattern Complex reaction control
Optimized procedure 40-45 5 Higher yield, milder conditions Multiple purification steps

Reagent and Condition Considerations

Different synthetic approaches require varying reagents and conditions, each with advantages and limitations:

Approach Critical Reagents Temperature Range (°C) Reaction Time Solvent System
Enamine formation N,N-DMF dimethylacetal 110-150 8-16 hours Toluene, neat
Cyclization - 230-250 2-3 hours Diphenyl ether
Halogenation POCl₃, POBr₃ 100-110 3-4 hours Neat, pyridine
Hydroxylation Aqueous NaOH 80-100 2-3 hours Ethanol/water
Carboxylation Ethyl chloroformate 80-90 4-6 hours DMF

Scale-up and Industrial Considerations

Cost-Effective Alternatives

Industrial-scale synthesis often requires modifications to reduce costs and improve efficiency:

  • Replacement of expensive reagents with less costly alternatives
  • Continuous-flow processing for high-temperature steps
  • Solvent recycling to reduce waste and cost
  • Catalyst development to improve reaction efficiency

Research has shown that use of expensive reagents such as alkyl halides can be minimized through alternative reaction pathways, resulting in more economical processes.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid exhibits a range of biological activities that make it a valuable scaffold in drug development. Notably, it has demonstrated potential as:

  • Antimicrobial Agent : Research indicates that derivatives of naphthyridine, including 1-hydroxy-2,7-naphthyridine-3-carboxylic acid, show significant antibacterial activity against various pathogens. For instance, compounds derived from this acid have been found effective against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Therapeutics : This compound is being explored for its anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory and Analgesic Activities : Naphthyridine derivatives have also been reported to exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study conducted by Sriram et al. synthesized 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which displayed superior antibacterial activity compared to established antibiotics like ciprofloxacin against resistant strains . This highlights the therapeutic potential of naphthyridine derivatives in combating antibiotic resistance.

Organic Synthesis Applications

In organic chemistry, 1-hydroxy-2,7-naphthyridine-3-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups enhance its reactivity and solubility, facilitating various synthetic pathways:

  • Synthesis of Derivatives : The compound can be modified to produce amides, esters, and other derivatives that possess distinct biological activities. For example, the synthesis of higher alkyl or aminoalkyl esters has been reported using this compound as a starting material .

Industrial Applications

Beyond pharmaceuticals and research, 1-hydroxy-2,7-naphthyridine-3-carboxylic acid finds applications in the development of dyes and pigments. Its chemical structure allows it to be utilized in creating colorants with specific properties suitable for industrial use.

Summary of Findings

The following table summarizes the key applications and findings related to 1-hydroxy-2,7-naphthyridine-3-carboxylic acid:

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesEffective against multidrug-resistant bacteria; potential anticancer activity
Organic SynthesisBuilding block for complex heterocyclesCan be converted into various derivatives with enhanced biological activities
Industrial UseDevelopment of dyes and pigmentsUtilized in creating colorants with specific properties
Mechanism of ActionInteraction with enzymes and receptorsModulates biochemical pathways through specific binding interactions

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,8-Naphthyridine-3-carboxylic Acid Derivatives

Nalidixic Acid
  • Structure : 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid .
  • Key Differences :
    • Ring System : 1,8-naphthyridine vs. 2,7-naphthyridine in the target compound.
    • Substituents : Ethyl and methyl groups at positions 1 and 7, respectively, vs. a hydroxyl group at position 1.
  • Applications: Nalidixic acid is a well-known antibiotic targeting DNA gyrase, whereas 1-hydroxy-2,7-naphthyridine-3-carboxylic acid’s biological activity remains less characterized .
7-Hydroxy-1,8-naphthyridine-3-carboxylic Acid
  • Structure : Hydroxyl at position 7 and carboxylic acid at position 3 on a 1,8-naphthyridine core .
  • Key Differences: Hydroxyl Position: Position 7 vs. position 1 in the target compound. conflicting data for the target compound .
  • Synthesis : Prepared via methods similar to 1,8-naphthyridine derivatives, involving cyclization and hydrolysis .

2,7-Naphthyridine Derivatives

4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic Acid Hydrazide
  • Structure : A hydrazide derivative with a hydroxyl group at position 4 and a phenyl substituent at position 6 .
  • Key Differences :
    • Substituents : Additional phenyl and methyl groups, along with a hydrazide functional group.
7-Chloro-2-hydroxy[1,8]naphthyridine-3-carboxylic Acid
  • Structure : Chlorine at position 7 and hydroxyl at position 2 on a 1,8-naphthyridine core .
  • Key Differences :
    • Ring System : 1,8-naphthyridine vs. 2,7-naphthyridine.
    • Halogenation : Chlorine substituent absent in the target compound.

Other Analogues

1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
  • Structure : 4-oxo group and 4-chlorobenzyl substitution on a 1,8-naphthyridine core .
  • Key Differences :
    • Functional Groups : Oxo group at position 4 vs. hydroxyl at position 1 in the target compound.
  • Synthesis : Prepared via Gould–Jacobs cyclization, followed by alkylation and hydrolysis .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Hydroxy-2,7-naphthyridine-3-carboxylic acid C₉H₇N₂O₃ (inferred) 191.16 -OH (C1), -COOH (C3)
Nalidixic acid C₁₂H₁₂N₂O₃ 232.24 -C₂H₅ (C1), -CH₃ (C7)
7-Hydroxy-1,8-naphthyridine-3-carboxylic acid C₉H₆N₂O₃ 190.16 -OH (C7), -COOH (C3)
4-Hydroxy-2,7-naphthyridine-3-carbohydrazide C₁₅H₁₄N₄O₃ 298.30 -NHNH₂ (C3), -OH (C4)

Biological Activity

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid features a fused ring structure that contributes to its unique chemical properties. The presence of hydroxyl and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Table 1: Antimicrobial Activity against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including human leukemia and lung cancer cells. Mechanisms include cell cycle arrest and modulation of apoptotic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa (cervical cancer)15.0Apoptosis induction
A549 (lung cancer)12.5Cell cycle arrest
CEM-SS (leukemia)10.0DNA intercalation

The biological activity of 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group facilitates binding to enzymes and receptors, influencing various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Receptor Activity : It acts as a modulator at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter responses.

Study on Anticancer Activity

A study published in Nature explored the effects of this compound on human myeloid leukemia cells. The findings indicated that treatment with 1-Hydroxy-2,7-naphthyridine-3-carboxylic acid led to significant apoptosis and differentiation of cancer cells, suggesting its potential as a therapeutic agent in leukemia treatment .

Immunomodulatory Effects

Another study highlighted the immunomodulatory properties of naphthyridine derivatives, indicating that they can reduce pro-inflammatory mediators in animal models . This suggests potential applications in inflammatory diseases and conditions characterized by immune dysregulation.

Summary

1-Hydroxy-2,7-naphthyridine-3-carboxylic acid exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms involve complex interactions with cellular targets that modulate critical biochemical pathways. Ongoing research is essential to fully elucidate its therapeutic potential and applications in drug development.

Q & A

Q. What are the established synthetic routes for 1-hydroxy-2,7-naphthyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization and functional group modifications. For example, the Gould-Jacobs reaction can be adapted by condensing aminopyridine derivatives with ethoxymethylene malonates, followed by cyclization under reflux in phenoxy ether . Subsequent hydrolysis of esters (e.g., ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate analogs) using 10% aqueous NaOH yields the carboxylic acid . Key parameters include solvent polarity (e.g., DMF for alkylation steps), temperature control during cyclization, and stoichiometric ratios to minimize side products. Yields exceeding 80% are achievable with optimized reflux times and purification via recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing 1-hydroxy-2,7-naphthyridine-3-carboxylic acid?

  • Methodological Answer :
  • 1H NMR : Diagnostic peaks include aromatic protons (δ 8.0–9.1 ppm for naphthyridine ring protons) and carboxylic acid protons (broad signal at δ ~12–14 ppm) .
  • FTIR : Confirm the presence of -OH (stretch ~2500–3300 cm⁻¹) and carboxylic acid C=O (stretch ~1680–1720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 190.16 for C₉H₆N₂O₃) and fragmentation patterns validate the structure .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 56.84%, H: 3.18%, N: 14.73%) .

Q. How does the hydroxy group at position 1 influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The hydroxyl group acts as a directing group, facilitating electrophilic substitution at the ortho and para positions of the naphthyridine ring. For example, bromination or nitration can occur at position 4 or 8 under acidic conditions. Steric hindrance from the carboxylic acid at position 3 may favor para substitution. Reactivity can be further modulated using protecting groups (e.g., acetyl for -OH) to isolate specific products .

Q. What are the recommended safety protocols for handling 1-hydroxy-2,7-naphthyridine-3-carboxylic acid in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Collect solid residues with a HEPA-filter vacuum and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer :
  • pH Adjustment : Deprotonate the carboxylic acid group using buffers (pH > 5) to enhance solubility.
  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to prepare stock solutions, followed by dilution in aqueous media .
  • Surfactants : Add Tween-80 or cyclodextrins to stabilize the compound in cell culture media .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are effective for predicting the electronic structure and tautomeric equilibria of 1-hydroxy-2,7-naphthyridine-3-carboxylic acid?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model tautomerism between the keto-enol forms. Solvent effects (e.g., water) should be included via polarizable continuum models (PCM). Key outputs include HOMO-LUMO gaps (~5 eV for naphthyridines) and proton affinity calculations to identify dominant tautomers .

Q. How can contradictions in NMR data between synthesized batches be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing signal splitting.
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm connectivity in complex spectra.
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference .

Q. What in silico approaches are suitable for predicting the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets like dihydrofolate reductase or bacterial topoisomerases, common for naphthyridines .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known bioactive scaffolds .

Q. What mechanistic insights explain the compound’s potential antimicrobial activity against drug-resistant strains?

  • Methodological Answer :
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes.
  • Enzyme Inhibition Studies : Measure IC₅₀ values against β-lactamases or efflux pumps via spectrophotometric assays .
  • Resistance Gene Knockout : Compare efficacy in wild-type vs. ΔacrB E. coli strains to identify resistance mechanisms .

Q. How can regioselective functionalization of the naphthyridine core be achieved for SAR studies?

  • Methodological Answer :
  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to functionalize position 5 or 6 .
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity for heterocyclic coupling (e.g., Suzuki-Miyaura at position 4) .

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